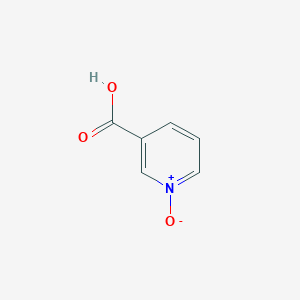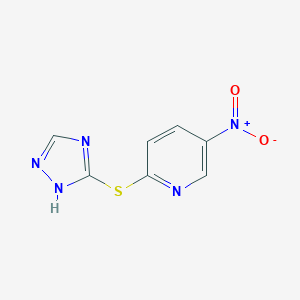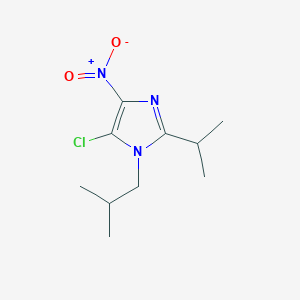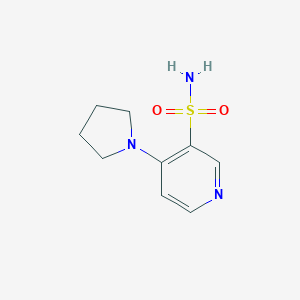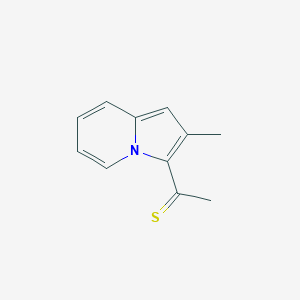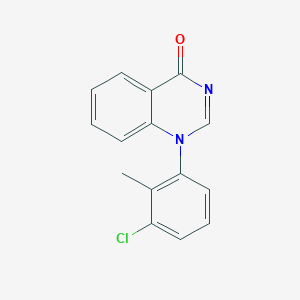
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
The synthesis of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one typically involves the reaction of 3-chloro-2-methylaniline with anthranilic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield.
化学反应分析
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of quinazolinone derivatives with altered functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the formation of reduced quinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group. Common reagents for these reactions include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu), leading to the formation of substituted quinazolinone derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the quinazolinone core structure.
科学研究应用
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinazolinone derivatives. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Research has shown that quinazolinone derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one is being investigated for its potential as a lead compound in drug discovery.
Medicine: Due to its biological activities, the compound is being explored for therapeutic applications. Studies are ongoing to evaluate its efficacy and safety in treating various diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes. It is also being studied for its potential use in agrochemicals and other industrial applications.
作用机制
The mechanism of action of 1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes, leading to the disruption of cellular functions and ultimately resulting in its therapeutic effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and regulation.
相似化合物的比较
1-(3-Chloro-2-methylphenyl)quinazolin-4(1H)-one can be compared with other quinazolinone derivatives to highlight its uniqueness. Similar compounds include:
2-Methylquinazolin-4(1H)-one: Lacks the chloro substituent, which may result in different chemical and biological properties.
3-Chloroquinazolin-4(1H)-one: Lacks the methyl group, which can affect its reactivity and interactions with biological targets.
1-(2-Methylphenyl)quinazolin-4(1H)-one:
The presence of both the chloro and methyl groups in this compound contributes to its distinct chemical properties and potential for diverse applications.
属性
IUPAC Name |
1-(3-chloro-2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-12(16)6-4-8-13(10)18-9-17-15(19)11-5-2-3-7-14(11)18/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTADFVKLFDJKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N2C=NC(=O)C3=CC=CC=C32 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47194881 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-nitro-1-methyl-5-[(4-methylphenyl)sulfanyl]-1H-imidazole](/img/structure/B432372.png)
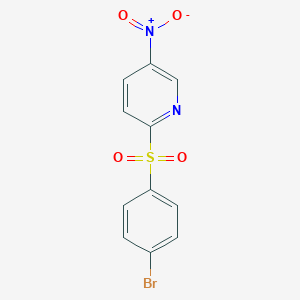
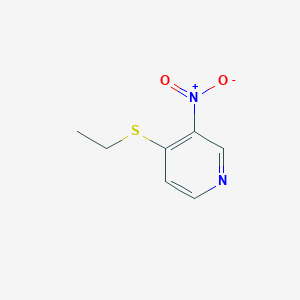
![2-[(4-Chlorophenyl)thio]pyridin-3-amine](/img/structure/B432388.png)
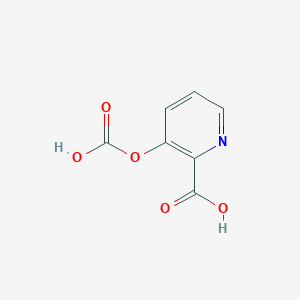
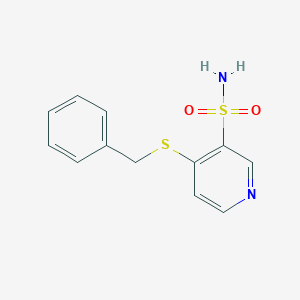
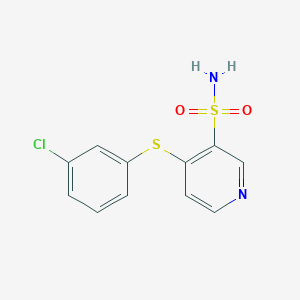
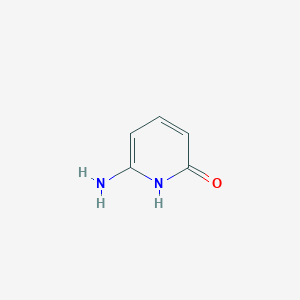
![2-{[3-(Trifluoromethyl)phenyl]sulfanyl}-3-pyridinol](/img/structure/B432528.png)
